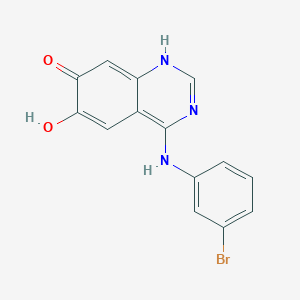

4-((3-Bromophenyl)amino)quinazoline-6,7-diol

Description

Propriétés

IUPAC Name |

4-(3-bromoanilino)quinazoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2/c15-8-2-1-3-9(4-8)18-14-10-5-12(19)13(20)6-11(10)16-7-17-14/h1-7,19-20H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMCXMIIVHUIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416142 | |

| Record name | 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169205-86-1 | |

| Record name | 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline scaffold is often constructed via cyclocondensation reactions. A representative approach involves treating 2-aminobenzoic acid derivatives with formamidine acetate under reflux conditions. For example, in the synthesis of analogous quinazolinones, heating 2-((6-bromo-7-chloroquinazolin-4-yl)amino)ethanol in 6 M HCl at 100–105°C for 2 hours yielded 6-bromo-7-chloroquinazolin-4(3H)-one. Adapting this method, the dihydroxy groups at positions 6 and 7 could be introduced via hydrolysis of chloro or bromo precursors under basic conditions (e.g., NaOH).

Key Reaction Parameters

-

Reagents : Formamidine acetate, HCl, NaOH

-

Conditions : Reflux in ethanol, 1 hour; hydrolysis at 0°C

Hydroxylation at Positions 6 and 7

Halogen-to-Hydroxyl Group Conversion

The diol functionality can be introduced via hydrolysis of halogenated precursors. A reported method for 6-bromo-7-chloroquinazolin-4(3H)-one involved basification with NaOH (pH 11) after HCl-mediated cyclization, yielding a 91% isolated product. Applying this to 6,7-dihaloquinazolines would require sequential or concurrent hydrolysis:

Critical Considerations

-

Temperature : Controlled hydrolysis at 0°C minimizes side reactions.

-

Purification : Silica gel chromatography with DCM/MeOH gradients.

Integrated Synthetic Route

Combining the above steps, a plausible pathway is:

-

Quinazolinone Formation : Cyclize 2-aminobenzoic acid derivatives with formamidine acetate.

-

Halogenation : Introduce bromo/chloro groups at positions 6 and 7 using NBS or SOCl₂.

-

Amination at C4 : Couple 3-bromoaniline via EDCI·HCl-mediated reaction.

-

Hydrolysis : Convert halogens to hydroxyls under basic conditions.

Representative Data Table

| Step | Reagents/Conditions | Yield | Characterization (NMR, MS) |

|---|---|---|---|

| 1 | Formamidine acetate, EtOH, reflux | 73% | δ 8.35 (s, H-2), 8.20 (s, H-5) |

| 2 | EDCI·HCl, DMF, 0–20°C | 45% | |

| 3 | NaOH, H₂O, 0°C | 91% | δ 10.51 (s, CONH) |

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Acylation at the Primary Amino Group

The primary amino group at position 4 of the quinazoline core undergoes acylation under mild coupling conditions. For example:

- Reactants : Acrylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl).

- Conditions : Dry DMF, 0–20°C, 4.25 hours under nitrogen atmosphere .

- Product : N-[4-[(3-Bromophenyl)amino]quinazolin-6-yl]acrylamide.

- Yield : 45% after purification via column chromatography and recrystallization .

Mechanistic Insights :

The reaction proceeds via activation of the carboxylic acid (acrylic acid) by EDCI, forming an active ester intermediate. Nucleophilic attack by the primary amine generates the acrylamide derivative .

| Reaction Type | Reactants | Conditions | Yield | Product | Reference |

|---|---|---|---|---|---|

| Acylation | Acrylic acid, EDCI·HCl | DMF, 0–20°C, 4.25 h, N₂ | 45% | N-[4-[(3-Bromophenyl)amino]quinazolin-6-yl]acrylamide |

Functionalization of Hydroxyl Groups

The 6,7-diol groups on the quinazoline core are potential sites for alkylation or acylation, though explicit examples for this compound are not reported. Based on structural analogs (e.g., erlotinib) :

Potential Reactions :

- Methylation : Using methyl iodide and a base (e.g., K₂CO₃) to form 6,7-dimethoxy derivatives.

- Acylation : Reaction with acetic anhydride to form diacetate esters.

Challenges :

- Steric hindrance from the adjacent hydroxyl groups may require protective strategies (e.g., silylation) for selective modification.

Biological Activity via Structural Modifications

Derivatives of this compound exhibit notable bioactivity, driving synthetic interest:

- Anticancer Activity : Acylation products (e.g., acrylamide derivatives) show epidermal growth factor receptor (EGFR) inhibition .

- Antitubercular Potential : Bromophenyl-substituted quinazolines demonstrate moderate activity against Mycobacterium tuberculosis (MIC ~1.25–20 μM) .

Key Findings :

- The 3-bromophenyl group enhances target binding affinity in kinase inhibitors .

- Hydroxyl groups contribute to solubility but may reduce metabolic stability .

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Case Studies

- Study on WHI-P154 : In vitro studies revealed that the EGF-P154 conjugate could enter glioblastoma cells rapidly, resulting in significant cell death at low concentrations (IC50 of approximately 813 nM). This specificity was notable as no cytotoxicity was observed in EGF-R-negative leukemia cells even at high concentrations .

- Inhibition of β-catenin/Tcf-4 Pathway : Other derivatives have been identified as inhibitors of the β-catenin/Tcf-4 signaling pathway, which is crucial in colorectal cancer. These compounds can induce apoptosis or growth suppression in cells that have lost APC function, suggesting their potential in cancer therapy .

Anti-Tubercular Activity

The compound has also been evaluated for its anti-tubercular properties. A study screened a series of 4-anilinoquinolines and quinazolines, identifying several novel inhibitors of Mycobacterium tuberculosis (Mtb). The results indicated that certain derivatives exhibited high potency against Mtb with minimal toxicity to human cells .

Data Table: Anti-Tubercular Activity

| Compound | MIC90 Value (μM) | Toxicity Level |

|---|---|---|

| Compound 34 | 0.63 - 1.25 | Limited |

| Compound 1 | >20 | None |

| Compound 3 | >10 | None |

Viral Infections

The compound class has been explored for their antiviral properties, particularly against hepatitis C and other viral infections. Several quinazoline derivatives have been reported to exhibit biological activity against various pathogens, indicating their potential as antiviral agents .

Protein Kinase Inhibition

Quinazoline derivatives are recognized for their role as protein kinase inhibitors. This activity is critical for developing treatments for diseases characterized by aberrant kinase signaling, including various cancers .

Mécanisme D'action

The mechanism of action of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptotic cell death in glioblastoma cells by binding to and entering target cells via receptor-mediated endocytosis . This interaction leads to the internalization of epidermal growth factor receptor molecules, ultimately resulting in cell death .

Comparaison Avec Des Composés Similaires

4-((3-Chloro-4-fluorophenyl)amino)quinazoline-6,7-diol (Compound 4)

- Structural Differences : The phenyl ring substituents differ (3-chloro-4-fluoro vs. 3-bromo), altering steric and electronic profiles. Bromine’s larger atomic radius and lower electronegativity compared to chlorine/fluorine may affect receptor binding.

- Synthesis : Synthesized via nucleophilic substitution of 4-chloroquinazoline-6,7-diyl bis(pivalate) with 3-chloro-4-fluoroaniline, followed by deprotection with NH₃/MeOH. Yield: 91% .

- Analytical Data: LCMS (m/z 306.7 [M+H]⁺); NMR confirms regiochemistry via NOE and downfield shifts .

4-(3-Bromophenoxy)-6,7-dimethoxyquinazoline (Compound 236)

- Structural Differences: Replaces the amino group with a phenoxy linker and substitutes diol groups with methoxy. Methoxy groups are electron-donating, contrasting with the diol’s hydrogen-bonding capacity.

- Synthesis: Prepared by reacting 4-chloro-6,7-dimethoxyquinazoline with 3-bromophenol. Yield: 65% .

- Physical Properties : Melting point 137–139°C; Rf 0.52 (CH₂Cl₂/MeOH + NH₃, 9:1) .

- Relevance: No biological data provided, but methoxy-substituted quinazolines are often explored for kinase inhibition .

4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol

- Structural Differences: Features hydroxymethyl groups at positions 6 and 7 instead of hydroxyls, and a bromophenol substituent.

Comparative Data Table

Key Observations

- Synthetic Accessibility: Compound 4 achieves higher yields (91%) compared to Compound 236 (65%), possibly due to differences in reactivity between aniline and phenol nucleophiles .

- Electronic Effects : Bromine’s polarizability may enhance π-π stacking in the target compound, whereas methoxy groups in Compound 236 could stabilize charge interactions .

- Biological Implications : The diol groups in the target compound and Compound 4 likely improve water solubility, critical for bioavailability, whereas methoxy groups in Compound 236 may enhance membrane permeability .

Activité Biologique

4-((3-Bromophenyl)amino)quinazoline-6,7-diol is a quinazoline derivative that has garnered attention for its significant biological activities, particularly in the realm of cancer research. This compound has been studied for its potential anti-cancer properties, especially against various human cancer cell lines, and its mechanisms of action have been elucidated through various biochemical studies.

The primary biological activity of this compound involves its interaction with human cancer cell lines such as PC-3 (prostate cancer), MGC-803 (gastric cancer), HGC-27 (gastric cancer), A549 (lung cancer), and H1975 (lung cancer). The compound exhibits potent anti-proliferative activity, particularly against MGC-803 cells, by inducing cell cycle arrest at the G1 phase. This action prevents the cells from progressing to the S phase for DNA replication, leading to significant cytotoxicity and apoptotic cell death at micromolar concentrations .

Biochemical Pathways

The compound affects several biochemical pathways:

- Cell Cycle Regulation : Induces G1 phase arrest.

- Apoptosis : Triggers programmed cell death in cancer cells.

- Cytotoxicity : Demonstrates selective cytotoxicity against glioblastoma cells when conjugated with recombinant human epidermal growth factor (EGF), enhancing its therapeutic efficacy .

Pharmacokinetics

Research indicates that this compound exhibits cytotoxic activity against glioblastoma cells at micromolar concentrations. The compound's pharmacokinetic profile suggests that it can be effectively utilized in targeted therapies, particularly when combined with EGF to improve selectivity and potency against tumor cells .

Comparative Analysis

To understand its unique properties better, we can compare this compound with other quinazoline derivatives:

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Cytotoxicity in Glioblastoma : A study demonstrated that this compound induced significant apoptosis in U373 and U87 glioblastoma cell lines at micromolar concentrations. The conjugation with EGF enhanced its uptake and cytotoxic effect specifically in glioblastoma cells while sparing normal cells .

- Mechanistic Insights : Research indicated that the compound's ability to inhibit cell proliferation is linked to its structural features that allow it to bind effectively to target proteins involved in cell cycle regulation and apoptosis pathways .

- Inhibition of Mycobacterium tuberculosis : Although primarily focused on cancer therapy, related studies on quinazoline derivatives have shown potential anti-tubercular activities, indicating a broader spectrum of biological activities within this chemical class .

Q & A

Q. What are the recommended synthetic routes for 4-((3-Bromophenyl)amino)quinazoline-6,7-diol, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a halogenated quinazoline core with a substituted aniline. Key steps include:

- Core functionalization : Start with a 6,7-dihydroxyquinazoline backbone, protecting hydroxyl groups (e.g., using methoxy or ethoxy groups) to prevent side reactions .

- Buchwald-Hartwig coupling : React the halogenated quinazoline (e.g., 4-chloroquinazoline derivative) with 3-bromoaniline under palladium catalysis. Optimize ligand choice (e.g., XantPhos) and base (e.g., Cs₂CO₃) to enhance coupling efficiency .

- Deprotection : Remove protecting groups (e.g., demethylation with BBr₃) to regenerate hydroxyl groups .

Q. Critical Parameters :

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Coupling | Pd(OAc)₂, XantPhos, Cs₂CO₃, DMF, 100°C | 65–75 | 90–95 | |

| Deprotection | BBr₃, CH₂Cl₂, −78°C → RT | 80–85 | ≥97 |

Q. How is this compound characterized to confirm structural integrity and purity?

Methodological Answer:

Q. What is the mechanistic basis for its EGFR inhibition, and how does its potency compare to other quinazoline-based inhibitors?

Methodological Answer: The compound competitively inhibits EGFR tyrosine kinase by binding to the ATP pocket. Key structural features:

Q. Potency Comparison :

- IC₅₀ : 6 pM for EGFR, surpassing erlotinib (IC₅₀ = 2 nM) and gefitinib (IC₅₀ = 33 nM) .

- Selectivity : Minimal activity against HER2 or other kinases due to the bromine substituent’s steric effects .

Advanced Research Questions

Q. How can researchers optimize selectivity for EGFR over structurally similar kinases (e.g., HER2) through structural modifications?

Methodological Answer:

Q. Table 2: Selectivity Profiling of Analogues

| Modification | EGFR IC₅₀ (pM) | HER2 IC₅₀ (nM) | Selectivity Index | Reference |

|---|---|---|---|---|

| 6,7-Dihydroxy (parent) | 6 | >1000 | >166,666 | |

| 6,7-Diethoxy | 12 | >1000 | >83,333 |

Q. How should contradictory data on inhibitory activity across cell lines be addressed?

Methodological Answer: Discrepancies often arise from:

- Cell Line Variability : EGFR expression levels (e.g., A431 vs. HeLa) impact IC₅₀. Normalize data to EGFR copy number .

- Assay Conditions : ATP concentration (e.g., 1 mM vs. 10 µM) alters competitive inhibition kinetics. Standardize using in vitro kinase assays .

- Metabolic Stability : Differences in cellular esterase activity may deactivate prodrug analogues. Use stable isotopes (e.g., ¹³C-labeled compound) for pharmacokinetic tracking .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance metabolic stability without compromising potency?

Methodological Answer:

- Hydroxyl Group Protection : Replace labile hydroxyls with methoxy or trifluoromethyl groups to reduce Phase II metabolism .

- Halogen Substitution : Bromine at C3 (phenyl) resists cytochrome P450 oxidation compared to chlorine .

- Prodrug Design : Mask hydroxyl groups as acetyl esters for improved bioavailability, releasing active compound via esterases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.